The Genesis of a Vascular Disrupting Agent: A Technical Guide to Ombrabulin Hydrochloride's Origin as a Combretastatin A-4 Analogue
The Genesis of a Vascular Disrupting Agent: A Technical Guide to Ombrabulin Hydrochloride's Origin as a Combretastatin A-4 Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ombrabulin Hydrochloride (formerly known as AVE8062 and AC7700) is a potent, water-soluble synthetic analogue of the natural product Combretastatin A-4 (CA-4).[1] Derived from the bark of the South African willow tree, Combretum caffrum, CA-4 demonstrated significant antineoplastic activity by inhibiting tubulin polymerization. However, its clinical development was hampered by poor aqueous solubility and the chemical instability of its active cis-stilbene bridge, which tends to isomerize to the less active trans form. Ombrabulin was rationally designed to overcome these limitations while retaining the core pharmacophore responsible for anti-tubulin activity. Through strategic chemical modification—specifically, the addition of an L-serinamide moiety—researchers created a compound with improved pharmaceutical properties, positioning it as a powerful vascular disrupting agent (VDA) that selectively targets the tumor vasculature. This guide provides an in-depth examination of the molecular origins, mechanism of action, and key experimental evaluations of Ombrabulin Hydrochloride.
From Natural Product to Rational Drug Design
The Parent Compound: Combretastatin A-4
Combretastatin A-4 is a stilbenoid phenol that exhibits potent cytotoxicity by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[2] The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cells. The key structural features for CA-4's activity are the 3,4,5-trimethoxyphenyl 'A' ring and the cis-configuration of the olefin bridge connecting it to the 'B' ring.[3]
Despite its potent antitumor effects, CA-4 faced two major hurdles for clinical application:
-
Poor Water Solubility: Its hydrophobic nature made formulation for intravenous administration challenging.
-
Isomerization: The biologically active cis-isomer is thermodynamically unstable and can convert to the inactive trans-isomer, reducing its potency and bioavailability.[3]
The Analogue Solution: Ombrabulin Hydrochloride
To address the shortcomings of CA-4, Ombrabulin was developed. It is a synthetic derivative designed to enhance water solubility and stability. The core structure of CA-4 was maintained, but a key modification was made to the B-ring. An L-serinamide group was introduced, which, when protonated to form the hydrochloride salt, significantly increases the molecule's aqueous solubility. This modification allows for effective intravenous administration and circumvents the formulation issues associated with the parent compound.
Chemical Structures:
-
Combretastatin A-4 (CA-4): C₁₈H₂₀O₅
-
Ombrabulin: C₂₁H₂₆N₂O₆
Comparative Data: Physicochemical and Biological Properties
The strategic modifications in Ombrabulin's structure translate to distinct physicochemical and biological profiles when compared to Combretastatin A-4.
| Property | Combretastatin A-4 (CA-4) | Ombrabulin Hydrochloride | Rationale for Difference |
| Molecular Formula | C₁₈H₂₀O₅ | C₂₁H₂₇ClN₂O₆ | Addition of L-serinamide group and HCl salt formation. |
| Molecular Weight | 316.35 g/mol | 438.9 g/mol | Increased mass from the added functional group. |
| Aqueous Solubility | Poor | High | The amino acid moiety and hydrochloride salt form increase polarity and solubility. |
| Primary Target | Tubulin | Tubulin (specifically in endothelial cells) | Both bind the colchicine site, but Ombrabulin is characterized as a VDA.[1] |
| Key Limitation | Poor solubility, cis-trans isomerization | Development discontinued after Phase III trials | Although properties were improved, clinical efficacy targets were not met. |
| Cell Line Type | Representative Cell Lines | Cytotoxicity (IC₅₀) of Ombrabulin | Reference |
| Endothelial Cells | Mouse Mesenteric Endothelial Cells (MMEC) | ~10 nM | [5] |
| Tumor Cells | HeyA8, SKOV3ip1, HeyA8-MDR (Ovarian) | 7 - 20 nM | [5] |
| Tumor Cells | FaDu, HEP2 (Head and Neck) | Attenuates tumor growth in xenografts | [6] |
| Tumor Cells | Colon 26, Colon 38, LS180 (Colon), MethA (Fibrosarcoma), Sarcoma 180 | Active in both early and advanced stage tumors | [7] |
Mechanism of Action: From Tubulin Inhibition to Vascular Disruption
Ombrabulin functions as a potent Vascular Disrupting Agent (VDA). Its primary mechanism involves the inhibition of tubulin polymerization, but with a selective and profound effect on the endothelial cells lining the tumor vasculature.[1][8]
The signaling pathway can be summarized as follows:
-
Binding: Ombrabulin binds to the colchicine site of β-tubulin within endothelial cells.
-
Inhibition: This binding inhibits the polymerization of tubulin into functional microtubules.
-
Cytoskeletal Collapse: The destabilization of the microtubule network leads to a collapse of the endothelial cell cytoskeleton.
-
Cell Shape Change: Endothelial cells undergo a shape change, retracting from one another and detaching from the vessel basement membrane.
-
Vascular Collapse: The structural integrity of the tumor blood vessels is compromised, leading to their collapse.
-
Blood Flow Stasis: Blood flow within the tumor is acutely and severely reduced or completely stopped.[9]
-
Tumor Necrosis: Deprived of oxygen and nutrients, the tumor core undergoes extensive necrosis.[1]
A key advantage of this mechanism is its specificity. The immature and rapidly proliferating endothelial cells of the tumor neovasculature are more sensitive to tubulin disruption than the stable endothelial cells of healthy tissues.[8]
References
- 1. Facebook [cancer.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microvascular mechanisms by which the combretastatin A-4 derivative AC7700 (AVE8062) induces tumour blood flow stasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel combretastatin A-4 derivative, AC-7700, shows marked antitumor activity against advanced solid tumors and orthotopically transplanted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel combretastatin A-4 derivative, AC7700, strongly stanches tumour blood flow and inhibits growth of tumours developing in various tissues and organs - PMC [pmc.ncbi.nlm.nih.gov]
